

Application Notes and Protocols: NMR Spectroscopy of 4-hydroxy-N-methylproline

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Compound of Interest

Compound Name: **4-hydroxy-N-methylproline**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) spectroscopy analysis of **4-hydroxy-N-methylproline**. It includes comprehensive data presentation, experimental methodologies, and visualizations to support research and development activities involving this compound.

Introduction

4-hydroxy-N-methylproline is a modified amino acid derivative. As a proline analogue, it holds potential significance in drug design and development, where such molecules are used to create novel therapeutics with improved properties.^{[1][2][3]} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This guide offers detailed protocols for acquiring and interpreting NMR data for **4-hydroxy-N-methylproline**.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a closely related compound, trans-4-hydroxy-L-proline, which serves as a foundational reference. The data is derived from the Biological Magnetic Resonance Bank (BMRB) entry bmse000966.^[4] The experiments were conducted on a Bruker DMX-600MHz spectrometer using a 100mM sample in D₂O at 298K and a pH of 7.4.^[4]

Table 1: ^1H NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline[4]

Atom Name	Chemical Shift (δ) ppm
$\text{H}\alpha$ (H2)	4.336
$\text{H}\beta$ (H3)	2.424, 2.144
$\text{H}\gamma$ (H4)	4.657
$\text{H}\delta$ (H5)	3.469, 3.354

Note: The chemical shifts for the N-methyl group in **4-hydroxy-N-methylproline** are expected to appear as a singlet, typically in the range of 2.5-3.5 ppm.

Table 2: ^{13}C NMR Chemical Shift Assignments for trans-4-hydroxy-L-proline[4]

Atom Name	Chemical Shift (δ) ppm
$\text{C}\alpha$ (C2)	62.525
$\text{C}\beta$ (C3)	40.156
$\text{C}\gamma$ (C4)	72.793
$\text{C}\delta$ (C5)	55.666
C=O	177.084

Note: For **4-hydroxy-N-methylproline**, an additional signal for the N-methyl carbon is expected, typically in the range of 30-40 ppm.

Experimental Protocols

This section outlines detailed methodologies for the NMR analysis of **4-hydroxy-N-methylproline**.

3.1. Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR data.

- Weighing: Accurately weigh 5-25 mg of **4-hydroxy-N-methylproline** for ^1H NMR or 50-100 mg for ^{13}C NMR.[\[5\]](#)
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , CDCl_3 , DMSO-d_6) in a clean vial.[\[5\]](#) Deuterium oxide (D_2O) is a common choice for polar molecules like amino acid derivatives.
- Internal Standard: Add an appropriate internal standard for chemical shift referencing and quantification if required (e.g., DSS for D_2O).
- Filtration: Filter the sample solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[6\]](#)
- Volume Adjustment: Ensure the sample height in the NMR tube is between 4.5 and 5 cm.[\[6\]](#)
[\[7\]](#)
- Capping: Securely cap the NMR tube to prevent solvent evaporation.[\[7\]](#)

3.2. NMR Data Acquisition

The following are general parameters for 1D and 2D NMR experiments. These may need to be optimized based on the specific instrument and sample concentration. The parameters are based on a typical 600 MHz spectrometer.[\[4\]](#)

3.2.1. 1D ^1H NMR

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
- Solvent Suppression: If necessary (e.g., for residual H_2O in D_2O), use a presaturation pulse sequence.
- Spectral Width: 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-3 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K (25 °C).

3.2.2. 1D ^{13}C NMR

- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
- Spectral Width: 200-240 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.

3.2.3. 2D NMR Experiments

For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are recommended:

- COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.^[8]
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ^1H - ^{13}C correlations.

3.3. Data Processing

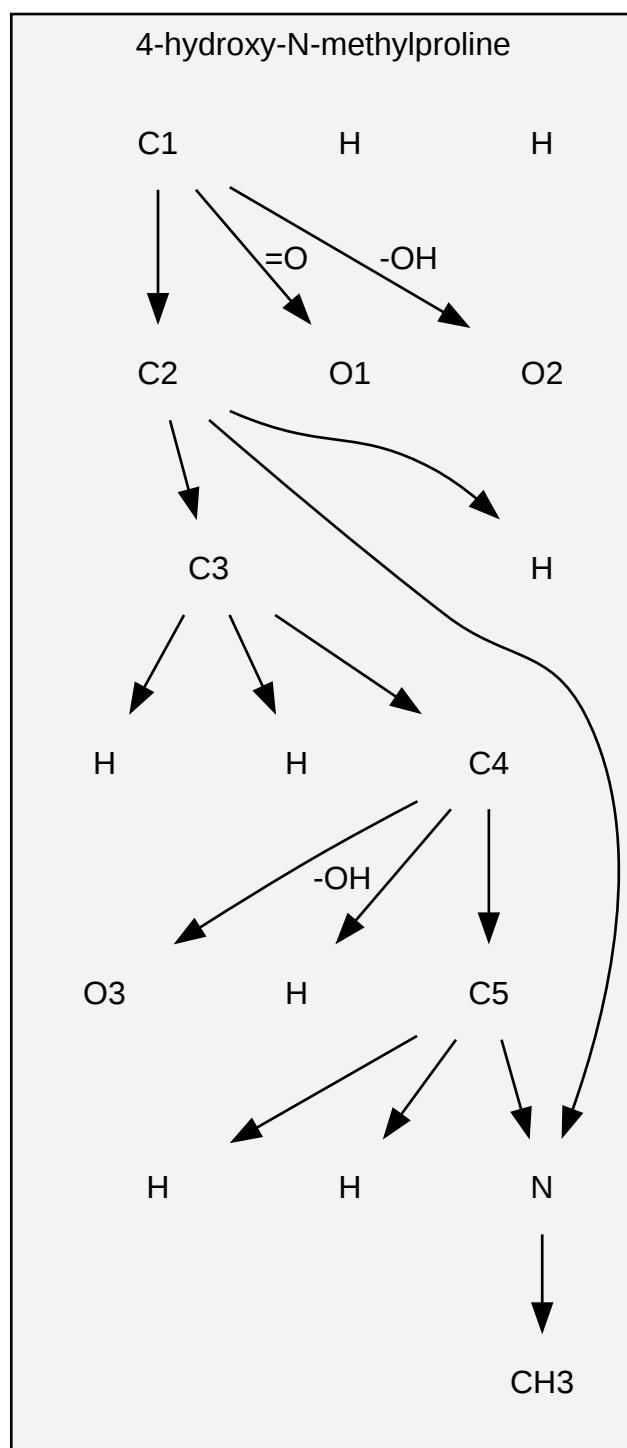
- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform Fourier transformation.
- Phasing: Manually phase the transformed spectra to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

- Referencing: Reference the spectra to the internal standard (e.g., DSS at 0.00 ppm for ^1H and ^{13}C in D_2O).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick peaks in all spectra for assignment.

Visualizations

4.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of **4-hydroxy-N-methylproline** with standard atom numbering for NMR peak assignment.

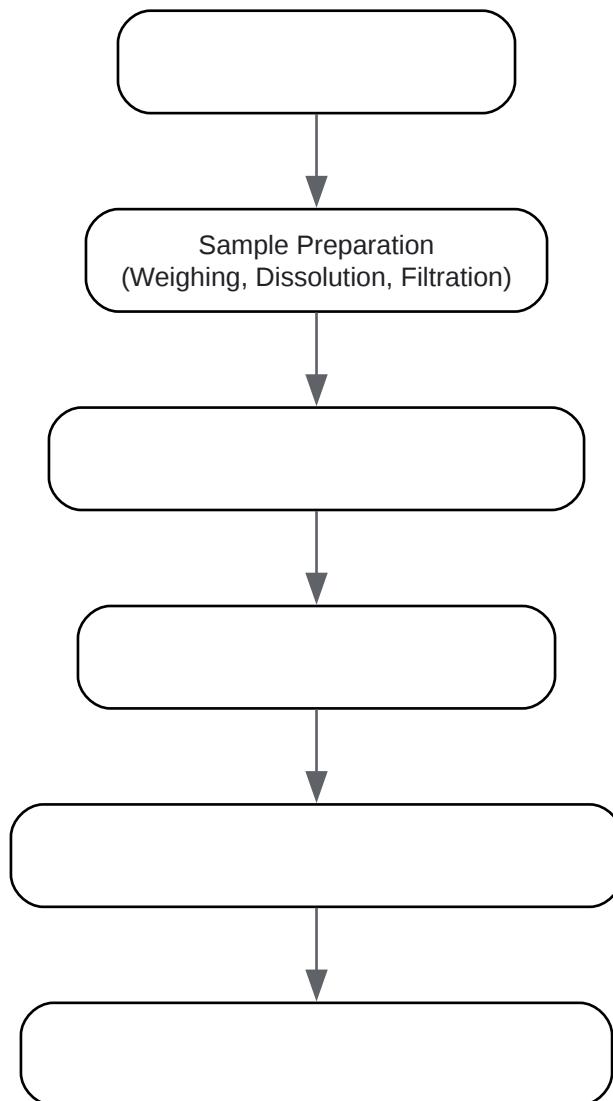


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Caption: Chemical structure of **4-hydroxy-N-methylproline**.

4.2. Experimental Workflow

The following diagram outlines a typical workflow for the analysis of **4-hydroxy-N-methylproline** in a drug development setting.

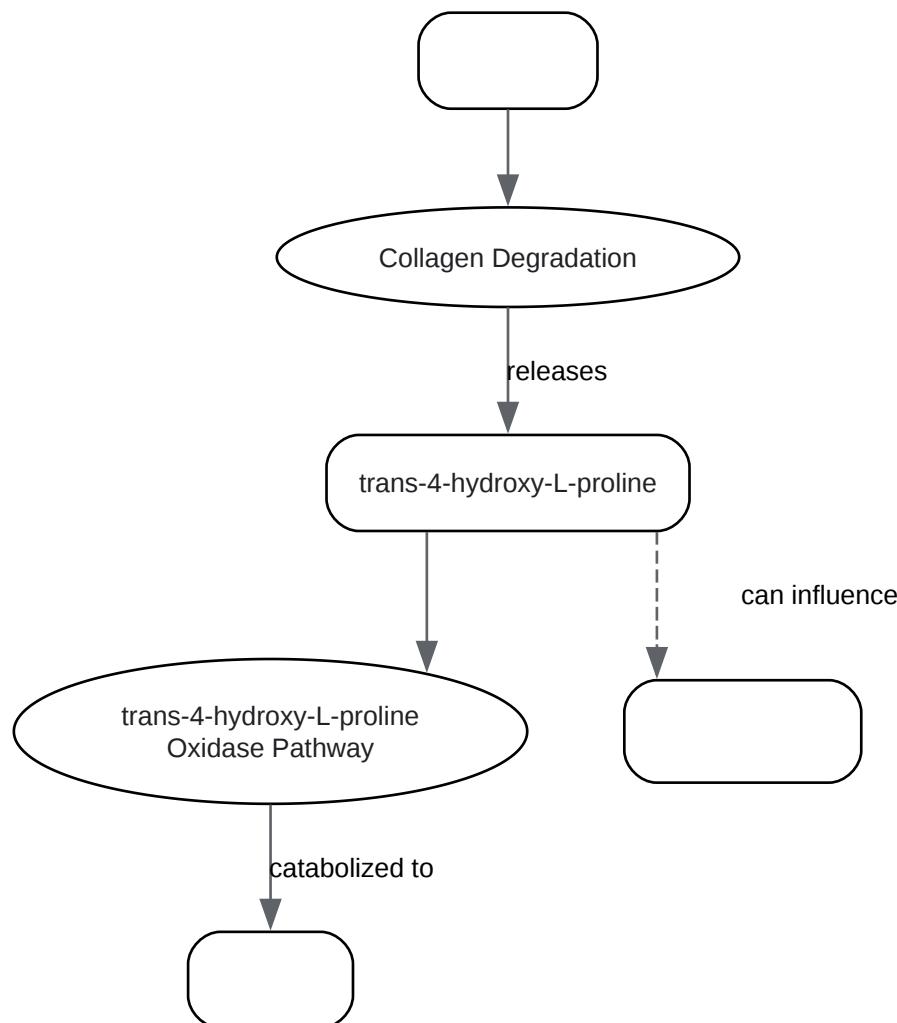


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Caption: NMR analysis workflow.

4.3. Biological Pathway

While specific signaling pathways for **4-hydroxy-N-methylproline** are not well-defined, it is related to the metabolism of hydroxyproline. The catabolism of trans-4-hydroxy-L-proline is a key biological process.^[9] The formation of trans-4-hydroxy-L-proline residues in certain proteins can play a role in regulating their activity and cell signaling.^[9]



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